

An In-depth Technical Guide to the Physical and Chemical Properties of Diiodomethane

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Compound of Interest

Compound Name: Diiodomethane

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Introduction

Diiodomethane (CH_2I_2), also known as methylene iodide, is a dense, colorless to light yellow organoiodine compound.[1][2][3] Its unique physical and chemical characteristics, particularly its high density and refractive index, make it a valuable tool in various scientific disciplines, including mineralogy, gemology, and organic synthesis.[1][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of **diiodomethane**, detailed experimental protocols for their determination, and a discussion of its primary reactivity, with a focus on its application in the Simmons-Smith reaction.

Physical Properties

Diiodomethane is a liquid at room temperature with a chloroform-like odor.[1][4] It is notable for its high density, which is significantly greater than that of water, and its high refractive index.[2][3] Upon exposure to light, it can decompose and liberate iodine, which imparts a brownish color to the liquid.[2] It is sparingly soluble in water but miscible with many organic solvents such as ethanol, ether, and benzene.[2][5][6]

Quantitative Physical Data

The key physical properties of **diiodomethane** are summarized in the table below for easy reference and comparison.

Property	Value	Units	Conditions	References
Molecular Formula	CH ₂ I ₂	-	-	[1]
Molecular Weight	267.84	g/mol	-	[1]
Appearance	Colorless to light yellow liquid	-	Room Temperature	[2][3][4]
Density	3.325	g/mL	at 25 °C	[1][2]
	3.320	g/cm ³	at 20 °C	[7]
Melting Point	5.4 to 6.2	°C	-	[2]
	6	°C	-	[1][7]
Boiling Point	182.1	°C	(decomposition)	[2][7]
	67-69	°C	at 11 mm Hg	[1]
Solubility in Water	1.24	g/L	at 20 °C	[2]
	0.8	g/L	-	[1][7]
Solubility in Organic Solvents	Soluble	-	Ethanol, ether, acetone, benzene	[2][5][6][8]
Refractive Index (n _D)	1.741	-	at 20 °C	[2][3]
Vapor Pressure	0.68	mmHg	at 20 °C	[9]
Vapor Density	9.25	-	(vs air)	[1]
Surface Tension	50.8	mN/m	at 20 °C	[1]
Dielectric Constant	5.3	-	at -4 °C	[1]

Spectral Data

Spectrum Type	Key Peaks/Signals	References
^1H NMR	δ ~3.87 ppm (s, 2H) in CDCl_3	[10]
IR (Vapor Phase)	Strong bands at 584 cm^{-1} and 1114 cm^{-1}	[11][12]
Mass Spectrometry (EI)	m/z 268 (M^+), 141, 127	[13]

Chemical Properties

Diiodomethane's chemical reactivity is dominated by the two carbon-iodine bonds. It is a key reagent in organic synthesis, most notably as a source of the methylene group (CH_2) in the Simmons-Smith reaction for the formation of cyclopropanes.[2][14]

Reactivity and Stability:

- **Decomposition:** **Diiodomethane** is sensitive to light and can decompose to liberate elemental iodine, which gives the liquid a brownish color.[2] It is therefore advisable to store it in a dark, cool place.
- **Incompatibilities:** It is incompatible with strong oxidizing agents and strong bases. It can react violently with alkali metals.[1]
- **Simmons-Smith Reaction:** It reacts with a zinc-copper couple to form an organozinc carbenoid, which then reacts with alkenes to stereospecifically form cyclopropanes.[14][15]
- **Photodecomposition:** In the atmosphere, it undergoes photolysis, especially in the presence of ozone, to produce iodine oxide (IO), which can contribute to aerosol formation.[1]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties of **diiodomethane** and a protocol for its use in the Simmons-Smith reaction.

Determination of Density

The high density of **diiodomethane** can be accurately determined using a pycnometer.

Methodology:

- Preparation: Clean and dry a pycnometer of a known volume (e.g., 10 mL) and determine its mass on an analytical balance.
- Sample Introduction: Carefully fill the pycnometer with **diiodomethane**, ensuring no air bubbles are trapped. Given its high density, handle the liquid with care to avoid spillage.
- Thermostating: Place the filled pycnometer in a constant temperature bath set to 25.0 ± 0.1 °C for at least 30 minutes to allow the liquid to reach thermal equilibrium.
- Volume Adjustment: Carefully adjust the volume of the liquid to the calibration mark of the pycnometer.
- Mass Determination: Remove the pycnometer from the bath, carefully wipe it dry, and weigh it on the analytical balance.
- Calculation: The density (ρ) is calculated using the formula: $\rho = (m_{\text{filled}} - m_{\text{empty}}) / V$ where:
 - m_{filled} is the mass of the pycnometer filled with **diiodomethane**.
 - m_{empty} is the mass of the empty pycnometer.
 - V is the calibrated volume of the pycnometer.

Determination of Melting Point

The melting point of **diiodomethane** is close to room temperature, requiring careful temperature control.

Methodology:

- Sample Preparation: Place a small amount of solid **diiodomethane** (previously frozen) into a capillary tube and seal the open end.
- Apparatus Setup: Place the capillary tube in a melting point apparatus equipped with a cooling system or in a Thiele tube filled with a suitable cooling liquid.

- **Heating/Cooling Rate:** Cool the apparatus to below the expected melting point (around 0-2 °C). Then, slowly increase the temperature at a rate of approximately 1 °C per minute.
- **Observation:** Observe the sample through the magnifying lens. The temperature at which the first drop of liquid appears is the beginning of the melting range, and the temperature at which the last solid crystal melts is the end of the range.

Determination of Boiling Point

Diiodomethane decomposes at its atmospheric boiling point, so the boiling point is typically determined at reduced pressure.

Methodology:

- **Apparatus Setup:** Set up a vacuum distillation apparatus. Place a small volume of **diiodomethane** and a boiling chip in the distillation flask.
- **Pressure Control:** Connect the apparatus to a vacuum pump and a manometer. Evacuate the system to the desired pressure (e.g., 11 mm Hg).
- **Heating:** Gently heat the distillation flask in a heating mantle.
- **Observation:** The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is the boiling point at that pressure.

Determination of Refractive Index

The high refractive index of **diiodomethane** can be measured using a standard refractometer.

Methodology:

- **Calibration:** Calibrate the refractometer using a standard liquid with a known refractive index.
- **Sample Application:** Place a few drops of **diiodomethane** onto the prism of the refractometer.
- **Measurement:** Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).

- Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

Simmons-Smith Cyclopropanation of an Alkene

This protocol describes a general procedure for the cyclopropanation of an alkene using **diiodomethane** and a zinc-copper couple.

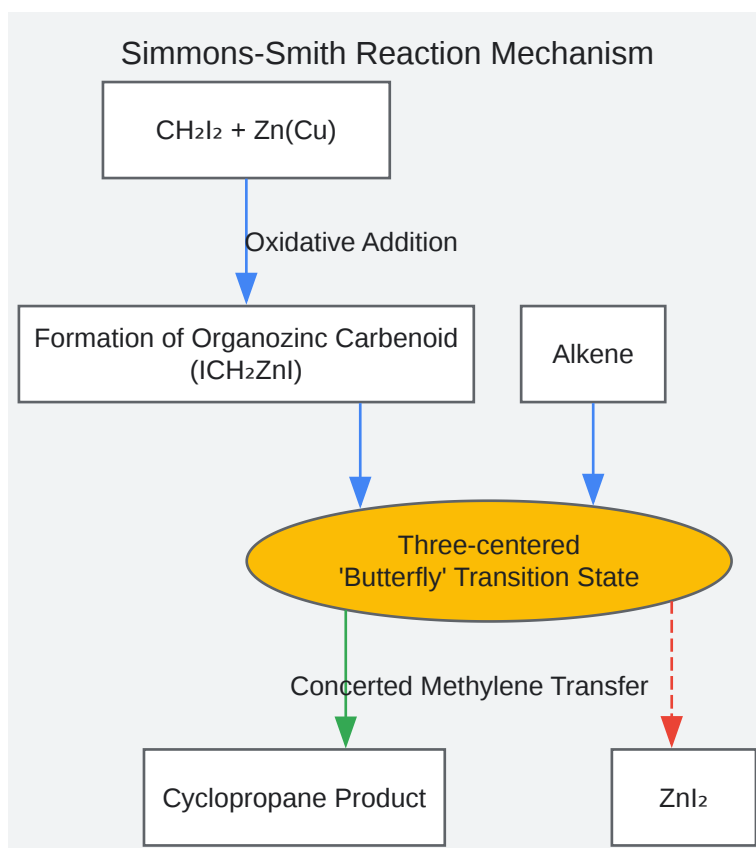
Methodology:

- Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust and copper(I) chloride. Heat the mixture gently under vacuum to activate the zinc. Allow it to cool to room temperature.
- Reaction Setup: To the activated zinc-copper couple, add a solution of the alkene in a dry, inert solvent (e.g., diethyl ether or dichloromethane).
- Addition of **Diiodomethane**: Add a solution of **diiodomethane** in the same solvent dropwise to the stirred suspension at room temperature or 0 °C. The reaction is often exothermic.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Visualizations

Simmons-Smith Reaction Mechanism

The following diagram illustrates the key steps in the Simmons-Smith reaction mechanism.

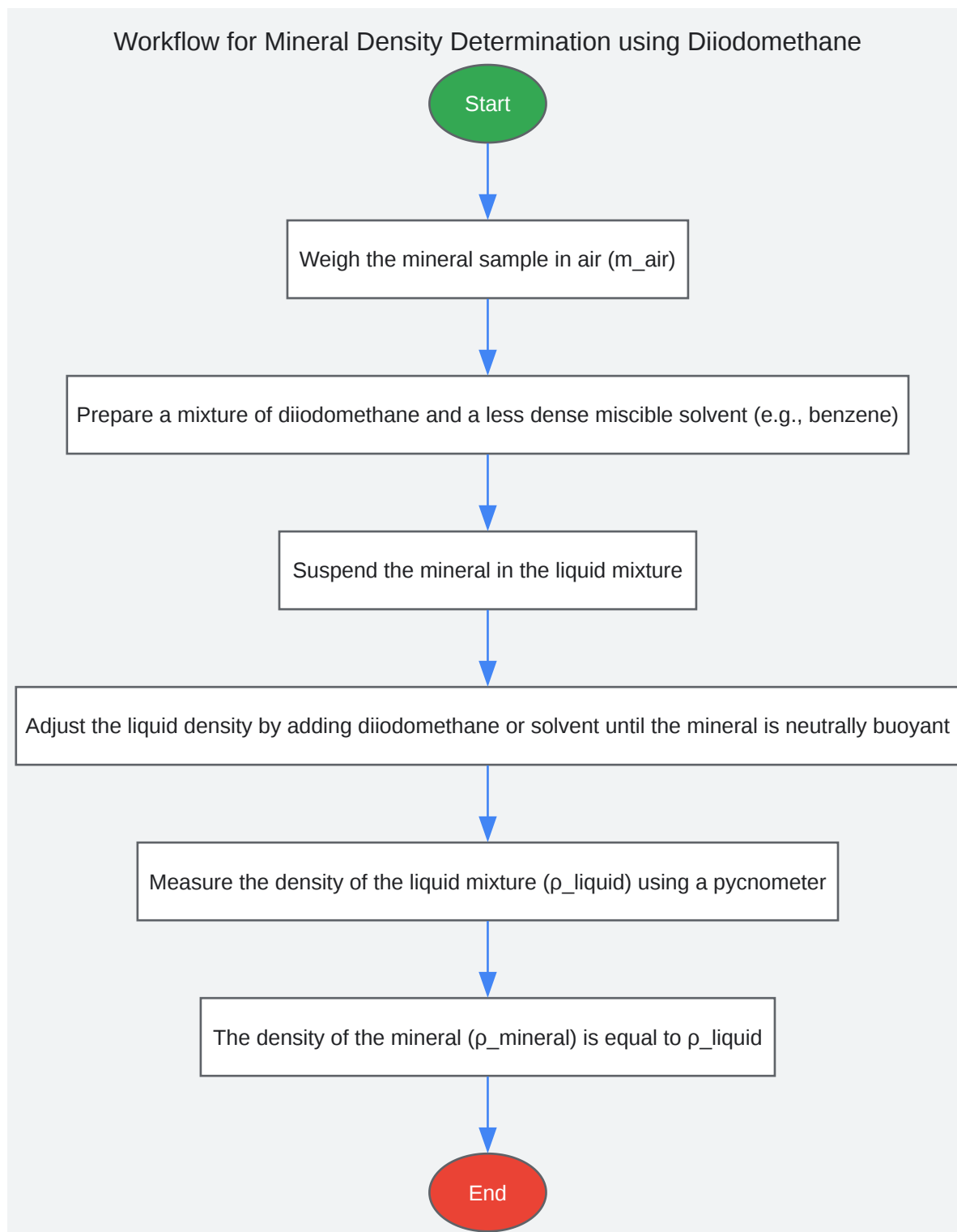


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Caption: Mechanism of the Simmons-Smith cyclopropanation reaction.

Experimental Workflow: Density Determination of a Mineral

This diagram outlines the workflow for determining the density of a mineral sample using diiodomethane.



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Caption: Workflow for determining mineral density with **diiodomethane**.

Conclusion

Diiodomethane is a versatile chemical with a unique set of physical and chemical properties that make it indispensable in various scientific applications. Its high density and refractive index are particularly useful for material characterization, while its role as a methylene transfer agent in the Simmons-Smith reaction is a cornerstone of synthetic organic chemistry. A thorough understanding of its properties and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

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